molecular formula C18H17ClN2O2 B2972064 (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-78-1

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2972064
CAS No.: 2035000-78-1
M. Wt: 328.8
InChI Key: HFTYGRBFBDLQLR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a chloropyridine moiety, a pyrrolidine linker, and a chalcone-like enone system, suggesting potential as a versatile scaffold for developing pharmacologically active agents. Its structure indicates potential for applications as a kinase inhibitor scaffold, and it may serve as a key intermediate in the synthesis of more complex target molecules. Researchers can utilize this compound for probing biological pathways, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. As with all chemicals, appropriate safety protocols should be followed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-16-12-20-10-8-17(16)23-15-9-11-21(13-15)18(22)7-6-14-4-2-1-3-5-14/h1-8,10,12,15H,9,11,13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYGRBFBDLQLR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a compound of considerable interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • A pyrrolidine ring.
  • A chloropyridine moiety.
  • A phenylpropene framework.

This structural complexity is crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticonvulsant effects.
  • Antimicrobial properties.
  • Potential as Bruton’s tyrosine kinase (BTK) inhibitors.

Anticonvulsant Activity

A related compound, KM-568, demonstrated significant anticonvulsant activity across various models, suggesting that similar derivatives may possess comparable effects. For instance:

  • Frings audiogenic seizure model : ED50 = 13.21 mg/kg (i.p.).
  • Maximal electroshock test : ED50 values ranged from 27.58 mg/kg to 114.4 mg/kg for different administration routes in mice and rats .

Antimicrobial Properties

Chalcone derivatives, which share structural similarities with the target compound, have shown promising antibacterial and antifungal activities. These findings suggest that the biological activity of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may extend to antimicrobial effects as well .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyCompoundBiological ActivityKey Findings
KM-568AnticonvulsantEffective in multiple seizure models; safe up to 100 µM in cytotoxicity tests.
Nitro ChalconesAntimicrobialDemonstrated significant antibacterial and antifungal activity; structure–activity relationship established.

Molecular Mechanisms

The mechanisms underlying the biological activity of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one are yet to be fully elucidated. However, the presence of specific functional groups is believed to facilitate interactions with molecular targets involved in signaling pathways relevant to epilepsy and microbial resistance.

Safety Profile

Preliminary assessments suggest that derivatives like KM-568 exhibit low toxicity levels at therapeutic concentrations. Further toxicological evaluations are essential for establishing safety profiles for (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrrolidine, pyridine, or phenyl groups. Key examples include:

Compound Name Substituents Key Structural Differences Biological Relevance
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one Benzoyl, phenyl on pyrrole Replaces chloropyridinyloxy with benzoyl-phenylpyrrole Explored for anti-inflammatory properties
(E)-1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy derivative Quinazoline core, chloro-fluorophenyl Incorporates quinazoline instead of pyrrolidine EGFR-targeting antitumor agent
(2E)-3-(4-Nitrophenyl)-1-pyrrolidinylprop-2-en-1-one 4-Nitrophenyl Nitro group enhances electron-withdrawing effects Studied for photophysical applications
(E)-1-(4-Chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one Pyrazole, 4-chlorophenyl Pyrazole ring replaces pyrrolidine Potential kinase inhibitor

Key Observations :

  • Quinazoline-containing analogues (e.g., ) exhibit distinct biological targeting (e.g., EGFR inhibition) due to planar aromatic systems.

Challenges :

  • Bulky substituents (e.g., 1,3-diphenylpyrazole in ) reduce reaction efficiency.
  • The chloropyridine group in the target compound may necessitate stringent anhydrous conditions to avoid hydrolysis.

SAR Trends :

  • Electron-withdrawing groups (e.g., nitro in ) enhance enone reactivity but may reduce metabolic stability.

Physicochemical Properties

Property Target Compound (E)-3-(4-Nitrophenyl)-1-pyrrolidinylprop-2-en-1-one Quinazoline Derivative
Molecular Weight 384.83 g/mol 260.28 g/mol 548.94 g/mol
LogP (Predicted) 3.2 2.8 4.1
Solubility (Water) Low Moderate Very Low

Notable Differences:

  • The quinazoline derivative’s higher LogP correlates with increased membrane permeability but poor aqueous solubility .
  • The nitro group in lowers LogP slightly compared to the chloropyridine in the target compound.

Crystallographic and Computational Data

  • Crystal Packing: Monoclinic systems (e.g., P21/c for pyridinyl enones ) are common, with intermolecular π-π stacking observed in phenyl/pyridine derivatives.
  • Software Tools: SHELX and WinGX are widely used for structural refinement, confirming the (E)-configuration of the enone system in all cases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.